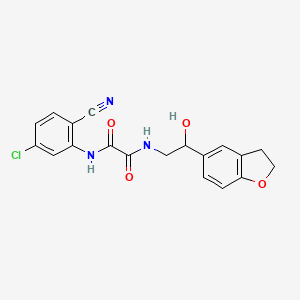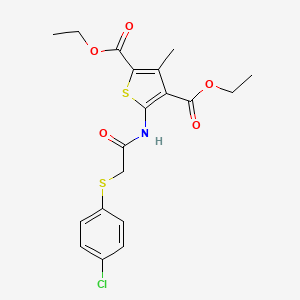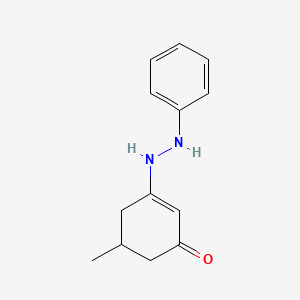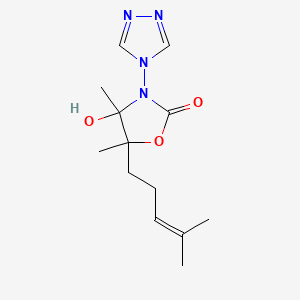![molecular formula C12H10N2O3S B2561913 methyl 4-[(Z)-(2-amino-4-oxo-1,3-thiazol-5(4H)-ylidene)methyl]benzoate CAS No. 313226-11-8](/img/structure/B2561913.png)
methyl 4-[(Z)-(2-amino-4-oxo-1,3-thiazol-5(4H)-ylidene)methyl]benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
Methyl benzoate compounds are prepared by reacting various benzoic acids with methanol using an acidic catalyst . A novel visible-light-induced three-component reaction for the construction of complex 2,4,5-trisubstituted oxazoles, which are valuable in medicinal chemistry, from simple and readily available iodonium-phosphonium hybrid ylides, carboxylic acids, and nitriles has been reported .Chemical Reactions Analysis
The compound can undergo a series of reactions. For instance, it can participate in a visible-light-induced three-component reaction for the construction of complex 2,4,5-trisubstituted oxazoles .Wissenschaftliche Forschungsanwendungen
Pyrrole Derivatives and Drug Development
The compound belongs to the pyrrole family, which has significant relevance in drug discovery. Pyrrole-3-carboxylic acid derivatives, like Methyl 4-[(2-amino-4-oxo-1,3-thiazol-5(4H)-ylidene)methyl]benzoate, play a crucial role in designing novel drugs. For instance, Atorvastatin and Sunitinib (Figure 1) contain a pyrrole substructure and exhibit remarkable therapeutic effects .
Antiviral Activity
Researchers have explored the antiviral potential of related compounds containing five-membered heteroaryl amines. These derivatives exhibit promising activity against viruses such as Newcastle disease virus. Further modifications could lead to potential antiviral therapeutics .
Antiproliferative Properties
Studies have investigated the antiproliferative activity of 2-oxo-4-cyano-1,2-dihydropyridazin-3-carboxylic acid derivatives. These compounds were tested against various cancer cell lines, including lung, colon, brain, ovary, kidney, prostate, breast tumors, and human leukemia and melanoma .
Thiazole-Based Compounds
Methyl 4-[(2-amino-4-oxo-1,3-thiazol-5(4H)-ylidene)methyl]benzoate contains a thiazole moiety. Thiazoles are versatile and have been studied for their biological activities. Derivatives with thiazole substituents have shown anticonvulsant properties, making them relevant in neurological research .
Eco-Friendly Synthesis Methods
Researchers have explored eco-friendly methods for synthesizing thiazole derivatives. Microwave irradiation techniques under solvent-free conditions have been used to rapidly synthesize thiazoles, including related compounds .
Safety and Hazards
The safety data sheet for methyl benzoate indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard. It has acute oral toxicity, can cause skin corrosion/irritation, serious eye damage/eye irritation, respiratory sensitization, and specific target organ toxicity (single exposure). The target organs include the respiratory system .
Zukünftige Richtungen
Methyl benzoates are intermediate compounds in the chemical industry that are directly used as spices, additives in daily chemical products, and preservatives . The development of efficient methods for preparing oxazole scaffolds has been a hot and challenging topic for organic synthetic chemists . Therefore, the future directions of this compound could be in the development of more efficient and eco-friendly synthetic procedures for preparing highly substituted oxazole derivatives from readily available starting materials .
Wirkmechanismus
Target of Action
Thiazole derivatives, which this compound is a part of, have been found to exhibit diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole derivatives are known to interact with various biological targets, leading to changes in cellular function . For instance, some thiazole derivatives have been found to bind to DNA and interact with topoisomerase II, resulting in DNA double-strand breaks .
Biochemical Pathways
Thiazole derivatives have been found to exhibit their potent and selective nanomolar inhibitory activity against a wide range of human cancerous cell lines such as breast, leukemia, lung, colon, cns, melanoma, ovarian, renal, and prostate .
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties may influence the bioavailability of the compound.
Result of Action
Thiazole derivatives have been found to exhibit diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Action Environment
The solubility of thiazole derivatives in various solvents suggests that the compound’s action may be influenced by the chemical environment .
Eigenschaften
IUPAC Name |
methyl 4-[(Z)-(2-amino-4-oxo-1,3-thiazol-5-ylidene)methyl]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O3S/c1-17-11(16)8-4-2-7(3-5-8)6-9-10(15)14-12(13)18-9/h2-6H,1H3,(H2,13,14,15)/b9-6- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVPDAFREEZSBDU-TWGQIWQCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C=C2C(=O)N=C(S2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C1=CC=C(C=C1)/C=C\2/C(=O)N=C(S2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-(benzo[d][1,3]dioxole-5-carbonyl)-5-benzyl-[1,3]dioxolo[4,5-g]quinolin-8(5H)-one](/img/structure/B2561830.png)
![Tert-butyl 6-(dibenzylamino)-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B2561831.png)
![(Z)-1-(4-(6-fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)-3-(4-nitrophenyl)prop-2-en-1-one](/img/structure/B2561832.png)



![2,7,10-Triazaspiro[5.6]dodecan-11-one dihydrochloride](/img/structure/B2561839.png)
![2-(4-chlorophenoxy)-N-(2-(2,3-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2561840.png)
![N-(2,4-dimethoxyphenyl)-2-(1-oxo-4-phenoxy[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide](/img/structure/B2561841.png)
![5-(3-chlorophenyl)-3-(4-(dimethylamino)phenyl)-2-(o-tolyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2561842.png)

![3-(4-methoxyphenyl)-N-(2-(4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)propanamide](/img/structure/B2561847.png)
![2-phenyl-5-(thiophen-3-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B2561851.png)
